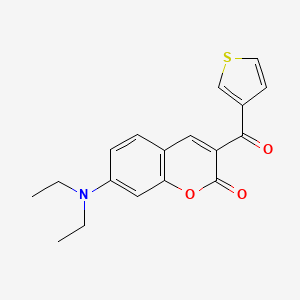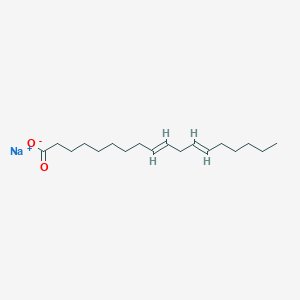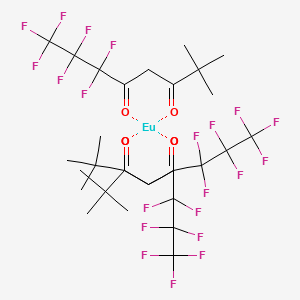
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a chemical compound known for its unique properties and applications. It is a coordination compound where europium is complexed with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, a beta-diketone ligand. This compound is notable for its luminescent properties, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of europium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, and requires careful control of temperature and pH to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
化学反応の分析
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the europium ion can change its oxidation state.
Substitution Reactions: The beta-diketone ligand can be substituted with other ligands under appropriate conditions, leading to the formation of new complexes.
Chelation: The compound acts as a chelating agent, forming stable complexes with metal ions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a marker in various biological assays.
Industry: The compound is used in the production of luminescent materials and devices, such as LEDs and display screens .
作用機序
The mechanism of action of europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the interaction of the europium ion with the beta-diketone ligand. The ligand sensitizes the europium ion, allowing it to absorb energy and emit light. This process involves the transfer of energy from the ligand to the europium ion, followed by the emission of light as the europium ion returns to its ground state. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
類似化合物との比較
Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can be compared with other similar compounds, such as:
Hexafluoroacetylacetone: Another beta-diketone ligand used in similar applications.
2,2,6,6-Tetramethyl-3,5-heptanedione: A beta-diketone with different substituents, leading to different properties.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A beta-diketone with a phenyl group, used in various luminescent applications.
The uniqueness of this compound lies in its specific combination of the europium ion with the highly fluorinated beta-diketone ligand, resulting in exceptional luminescent properties and stability .
特性
IUPAC Name |
europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLFZIQZPTZTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33EuF21O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17631-68-4 |
Source


|
| Record name | NSC379435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
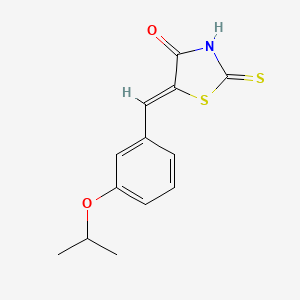
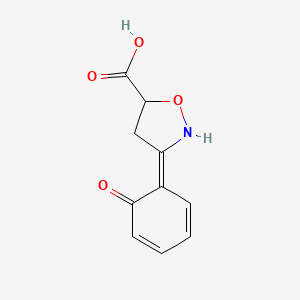
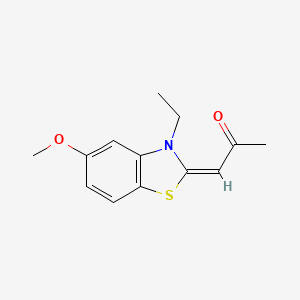
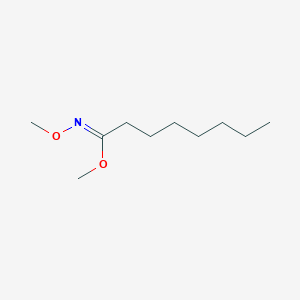
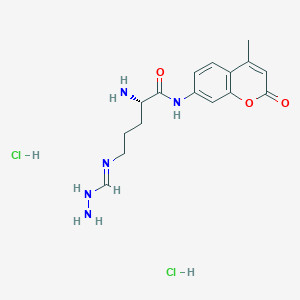
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
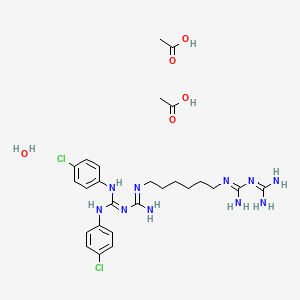
![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)
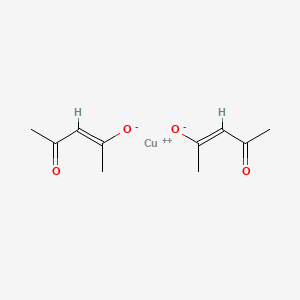
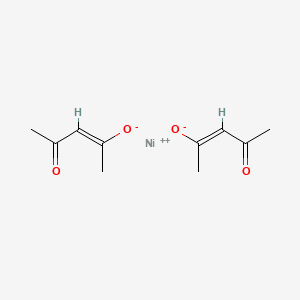
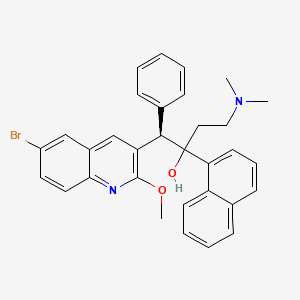
![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)
